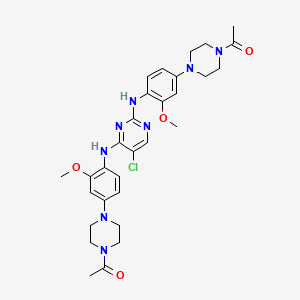

![molecular formula C18H19FN2O3S B608448 Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- CAS No. 1000308-25-7](/img/structure/B608448.png)

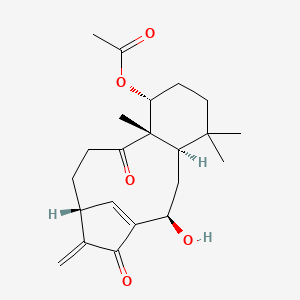

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Landipirdine, also known as RO5025181 and SYN120, is a serotonin receptor antagonist.

Wissenschaftliche Forschungsanwendungen

Application in Agriculture

Sulfonyl ureas were introduced as environmentally friendly herbicides, first commercialized for wheat and barley crops in 1982. These compounds have been developed and commercialized worldwide for various crops and specialized uses, such as range land/pasture and forestry. Their unique mode of action involves inhibiting a key enzyme (acetolactate synthase) essential for weed cell growth, making them an effective solution for post-emergence weed control and integrated pest management. Their low application rates and low acute and chronic mammalian toxicities make them preferable over other herbicides (Gilbile, Bhavani, & Vyas, 2017).

Antitumor Activity

Sulfonyl urea derivatives have been studied for their antitumor effects. Certain compounds in this class have demonstrated significant inhibitory activity against multiple human cancer cell lines. For instance, a compound identified as 2,6-dimethyl-4-{6-[3-(4-chloro-3-(trifluoromethyl)phenyl)urea]naphthalen-2-yl}sulfonyl morpholine showed potent activity against specific cell lines, outperforming sorafenib, a known antitumor drug. This indicates the potential of sulfonyl ureas as a valuable lead for cancer treatment development (Luo, Tang, Li, Yin, Chen, & Huang, 2013).

Synthesis and Conformational Studies

Sulfonyl ureas have been the subject of extensive synthesis and conformational studies. Research has delved into the development of robust methodologies for attaching functionalities like amide, carbamate, urea, and sulfonamide to the sulfonyl urea scaffold. This versatility allows for a wide range of applications, including single molecule fluorescence detection, which demonstrates the potential of sulfonyl ureas in advanced scientific research and technological applications (Hearn, Nalder, Cox, Maynard, Bell, Pfeffer, & Ashton, 2017).

Application in Sensor Technology

Sulfonyl ureas have been used in developing new chemosensors. For example, a naphthalene derivative containing a urea group demonstrated unique absorption and fluorescence peaks with fluoride ions. This indicates the potential application of sulfonyl ureas in sensor technology, especially in detecting specific ions or molecules, highlighting their significance in analytical and environmental chemistry (Cho, Moon, Ko, Lee, Kim, Yoon, & Nam, 2003).

Eigenschaften

CAS-Nummer |

1000308-25-7 |

|---|---|

Produktname |

Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]- |

Molekularformel |

C18H19FN2O3S |

Molekulargewicht |

362.4194 |

IUPAC-Name |

N-(((1R)-6-(3-fluorobenzenesulfonyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)urea |

InChI |

InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1 |

InChI-Schlüssel |

MTTHRRVVGMPYQG-ZDUSSCGKSA-N |

SMILES |

O=C(N)NC[C@@H]1CCCC2=C1C=CC(S(=O)(C3=CC=CC(F)=C3)=O)=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Landipirdine; RO5025181; RO-5025181; RO 5025181; SYN120; SYN-120; SYN 120; RO5025181-000 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

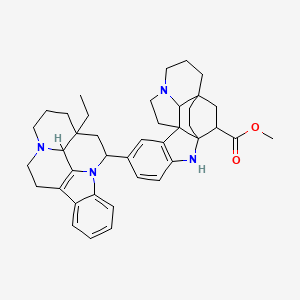

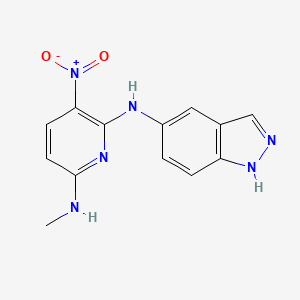

![Carbamic acid, N-[5-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,5,6-tetrahydro-4-oxo-1,3,5-triazin-2-yl]-, heptyl ester](/img/structure/B608368.png)

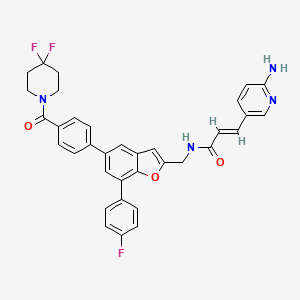

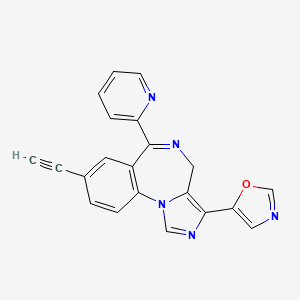

![3-[(3-Benzoylphenyl)methylidene]-6-(pyridin-2-ylmethylidene)piperazine-2,5-dione](/img/structure/B608372.png)

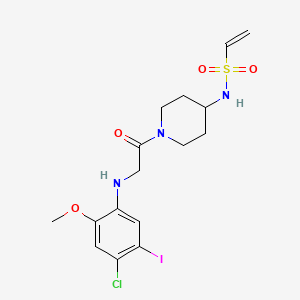

![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)